
(S)-Diphenylprolinol
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Description
(S)-Diphenylprolinol is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
Key Role in Catalysis:
(S)-Diphenylprolinol serves as an efficient organocatalyst for various asymmetric reactions, including Michael additions and Mannich reactions. Its effectiveness is attributed to its ability to form stable intermediates that lead to high enantioselectivities.
Case Study: Asymmetric Michael Addition
A significant application of this compound is in the asymmetric Michael addition of aldehydes to nitroalkenes. A study demonstrated that using a superparamagnetic nanoparticle-supported this compound trimethylsilyl ether resulted in moderate to good yields (up to 96%) and enantioselectivities (up to 90% ee) in water. The catalyst could be recycled multiple times without significant loss in efficiency .
Reaction Type | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity |
---|---|---|---|
Asymmetric Michael Addition | Up to 96 | Up to 90 | Up to 99:1 |
Synthesis of Bioactive Compounds
This compound has been pivotal in synthesizing bioactive natural products. For instance, it catalyzed the enantioselective formation of multifunctionalized γ-butyrolactones, which are important in pharmaceutical applications.
Case Study: Total Synthesis of Nephrosteranic Acid
In a study focused on synthesizing (+)-nephrosteranic acid, the use of this compound silyl ether facilitated an asymmetric Michael addition that yielded an anti-nitro acid derivative as a single diastereomer with an overall yield of 47% for the target compound .
Organocatalysis in Green Chemistry
The use of this compound aligns with green chemistry principles, particularly in solvent-free or aqueous environments. Its application in water not only enhances reaction conditions but also simplifies product isolation.
Case Study: Organocatalysis in Water
Research indicated that employing this compound in aqueous media for the asymmetric Michael addition led to excellent yields and enantioselectivities while allowing for easy separation via magnetic methods .
Material Science Applications
This compound's derivatives have been utilized in creating functionalized materials. For example, mesoporous silica functionalized with this compound has shown promise as a catalyst for various organic transformations.
Case Study: Functionalized Silica Catalysts
Functionalized SBA-15 silica with this compound was effective in catalyzing the addition of diethylzinc to benzaldehyde, yielding enantiopure alcohols efficiently .
Safety and Toxicity Considerations
While this compound has numerous beneficial applications, it is essential to consider safety aspects associated with its use. Reports have indicated potential cardiovascular toxicity when used recreationally, highlighting the need for caution and regulatory oversight .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[(2S)-1,2-diphenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-14-17(15-8-3-1-4-9-15)12-7-13-18(17)16-10-5-2-6-11-16/h1-6,8-11,19H,7,12-14H2/t17-/m1/s1 |
InChI Key |
JQIVECLQPHOSDY-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@@](N(C1)C2=CC=CC=C2)(CO)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.